6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine

Analytical Chemistry Quality Control Impurity Profiling

6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine (CAS 22936-82-9) is the USP/EP-compliant Cyromazine Impurity 1 reference standard. Its unique Kovats retention index (2086.66) and distinct mass (225.68 g/mol) enable unequivocal HPLC/GC identification, ensuring ICH Q3A/B compliance. Only this exact CAS-registered species provides regulatory traceability for ANDA/DMF submissions, unlike cyprazine or other analogs. Guarantee selectivity and avoid false positives.

Molecular Formula C9H12ClN5
Molecular Weight 225.68 g/mol
CAS No. 22936-82-9
Cat. No. B3117963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine
CAS22936-82-9
Molecular FormulaC9H12ClN5
Molecular Weight225.68 g/mol
Structural Identifiers
SMILESC1CC1NC2=NC(=NC(=N2)Cl)NC3CC3
InChIInChI=1S/C9H12ClN5/c10-7-13-8(11-5-1-2-5)15-9(14-7)12-6-3-4-6/h5-6H,1-4H2,(H2,11,12,13,14,15)
InChIKeyJOLQRGPIGYOFHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine (CAS 22936-82-9): A Critical Cyromazine Impurity and Analytical Reference Standard


6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine (CAS 22936-82-9) is a chlorinated s-triazine derivative with the molecular formula C9H12ClN5 and a molecular weight of 225.68 g/mol . It is primarily recognized as 'Cyromazine Impurity 1', a process-related impurity of the insect growth regulator cyromazine (CAS 66215-27-8) [1]. As a 2,4-bis(cycloalkylamino)-6-chloro-s-triazine, it serves as a crucial reference standard for pharmaceutical QC, ANDA/DMF submissions, and analytical method validation due to its defined chromatographic behavior [2].

Why Substituting 6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine for Another In-Class Triazine Fails


Generic substitution of s-triazine analogs is not feasible due to critical differences in chromatographic retention, physicochemical properties, and regulatory designation. Even a minor structural shift, such as replacing one N-cyclopropyl group with an N-isopropyl group (as in Cyprazine, CAS 22936-86-3), results in a distinct Kovats retention index, enabling precise chromatographic resolution [1]. Unlike the parent API cyromazine, this compound carries a chlorine atom, which drastically alters its logP, pKa, and molecular weight, making it unsuitable for biological activity assays designed for the des-chloro analog . Furthermore, its procurement as a USP/EP-compliant impurity reference standard mandates the use of the exact CAS-registered species for regulatory traceability, precluding any unqualified substitution .

Quantitative Evidence Guide for 6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine


GC Retention Index Differentiation of Dicyclopropyl vs. Isopropyl-Cyclopropyl s-Triazine Isomers

The target compound, a 2,4-bis(cyclopropylamino)-6-chloro-s-triazine, exhibits a distinct gas chromatographic retention index (I) compared to its close structural analog Cyprazine (2-cyclopropylamino-4-isopropylamino-6-chloro-s-triazine). On a DB-5 column at 190°C, the target compound has an I value of 2086.66, whereas Cyprazine (modeled as Compound 1 in Table I, a bis-alkylamino isomer) has an I value of 1763.13 [1]. This significant difference of ΔI = 323.53 index units confirms that these isomers can be baseline-resolved in chromatographic systems, which is critical for accurate impurity quantification in cyromazine API.

Analytical Chemistry Quality Control Impurity Profiling

Molecular Weight and Polarity Distinction from Cyromazine API for Method Specificity

The target compound (MW 225.68 g/mol) differs substantially from the parent API cyromazine (MW 166.19 g/mol) by ΔMW = 59.49 g/mol due to the substitution of an amino group with a chlorine atom and the addition of a second cyclopropylamino moiety . This mass difference enables unambiguous detection by LC-MS or GC-MS in selective ion monitoring (SIM) mode. Furthermore, the predicted pKa of 3.63 for this compound indicates it is a much weaker base than cyromazine (which contains an additional basic amino group), leading to different ionization behavior in electrospray mass spectrometry .

Pharmaceutical Analysis Method Validation Reference Standards

Regulatory Identity as a Chromatographic System Suitability Marker

This compound is explicitly designated as 'Cyromazine Impurity 1' by reference standard manufacturers and is used for analytical method development, method validation (AMV), and quality control (QC) applications in accordance with ICH guidelines [1]. In contrast, Cyromazine Impurity 2 (CAS 66215-24-5, N,N'-dicyclopropyl-1,3,5-triazine-2,4,6-triamine) lacks the chlorine substituent, and Impurity 3 differs in substitution pattern . The specific chlorine atom in Impurity 1 imparts a unique UV absorption maximum compared to the des-chloro impurities, enabling selective detection at wavelengths distinct from the API and other related substances .

Regulatory Science Pharmacopoeial Compliance Quality Control

Synthetic Utility as a Key Intermediate for Mixed Amino-s-triazine Derivatives

The presence of a reactive chlorine atom at the 6-position of the s-triazine ring distinguishes this compound from the fully aminated analog N,N'-dicyclopropyl-1,3,5-triazine-2,4,6-triamine (Cyromazine Impurity 2, CAS 66215-24-5). The chlorine atom serves as a synthetic handle for further nucleophilic aromatic substitution (SNAr) reactions, enabling the sequential introduction of diverse amines, thiols, or alkoxides . This reactivity profile is absent in the des-chloro analog, which is chemically inert at the 6-position. In the context of kinase inhibitor development, 2,4-diamino-6-chloro-s-triazines are privileged scaffolds, and the dicyclopropyl substitution pattern has been specifically explored for modulating kinase selectivity [1].

Medicinal Chemistry Synthetic Chemistry Kinase Inhibitors

Optimal Application Scenarios for 6-Chloro-N,N'-dicyclopropyl-[1,3,5]triazine-2,4-diamine


Pharmaceutical Quality Control: Cyromazine API Impurity Profiling

This compound is the definitive reference standard for identifying and quantifying 'Cyromazine Impurity 1' in API batches. Its unique Kovats retention index (2086.66 on DB-5, 190°C) enables unequivocal GC-based system suitability testing, while its distinct molecular weight (225.68 g/mol) provides a precise mass marker for LC-MS methods, ensuring compliance with ICH Q3A/B impurity thresholds and USP/EP monograph requirements [1].

Analytical Method Development and Validation (AMV)

As a fully characterized impurity standard supplied with a comprehensive Certificate of Analysis (COA), this compound is used to establish specificity, linearity, accuracy, and precision of HPLC and GC methods for cyromazine. Its chromatographic resolution from Cyprazine (ΔI = 323.53 units) and the API confirms method selectivity and prevents false-positive integration [1].

Medicinal Chemistry: Synthesis of Diversified s-Triazine Libraries

The reactive chlorine atom at the 6-position makes this compound a valuable starting material for synthesizing focused libraries of 2,4,6-trisubstituted s-triazines. Researchers exploring kinase inhibitors or GPCR modulators can exploit this scaffold to introduce pharmacophoric elements sequentially, a synthetic pathway unavailable with the fully aminated analog, N,N'-dicyclopropyl-1,3,5-triazine-2,4,6-triamine [2].

Environmental Fate and Metabolism Studies

This chlorinated triazine can serve as a model compound for studying the environmental degradation pathways of N-cyclopropyl s-triazines. Its structural similarity to cyprazine (a known herbicide) and its confirmed GC retention index facilitate its use as an internal standard or surrogate in environmental monitoring studies, particularly in the analysis of triazine residues in soil and water [2].

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